4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H12ClN5. It is a powder with a molecular weight of 198.65 .
Physical And Chemical Properties Analysis
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a powder that is stored at room temperature . Its molecular weight is 198.65 .Scientific Research Applications
Medicinal Chemistry and Biological Significance
Triazine derivatives, including compounds related to 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine, have been thoroughly investigated for their pharmacological potential. These compounds exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. Their structural diversity and the possibility of functionalization make them a valuable scaffold in drug development. The pharmacological significance of triazine derivatives is highlighted by their capacity to interact with various biological targets, offering potential pathways for the development of novel therapeutic agents (Verma, Sinha, & Bansal, 2019).
Agricultural Applications
In agriculture, certain triazine derivatives have found applications as the base material for producing pesticides, herbicides, and plant growth regulators. These compounds, owing to their synthetic versatility, can be engineered to yield products that are efficient in controlling a wide range of agricultural pests and diseases, thereby enhancing crop protection and yield. The integration of triazine derivatives into agricultural products underscores their importance in sustaining agricultural productivity and food security (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Material Science
The unique chemical properties of triazine-based compounds extend their applicability to material science, particularly in the development of advanced materials such as liquid crystals and polymers. These compounds contribute to the innovation of materials that exhibit desirable properties like heat resistance and enhanced mechanical strength, making them suitable for various industrial applications. The research into triazine-based mesogens exemplifies the material science potential of these compounds, offering opportunities for the development of next-generation materials with tailored properties (Devadiga & Ahipa, 2019).
Environmental Applications
Moreover, triazine derivatives are being explored for environmental applications, particularly in the capture and conversion of carbon dioxide. The introduction of nitrogen-doped porous materials, including covalent triazine frameworks, has shown promise in CO2 capture and storage. These materials, with their high surface area and stability, offer a sustainable solution to the challenges of greenhouse gas emissions, aligning with global efforts to mitigate climate change (Mukhtar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPINXIEDJHJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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